molecular formula C10H12ClFN2 B1466506 1-[(2-Chloro-6-fluorophenyl)methyl]azetidin-3-amine CAS No. 1498597-45-7

1-[(2-Chloro-6-fluorophenyl)methyl]azetidin-3-amine

Cat. No. B1466506
CAS RN: 1498597-45-7
M. Wt: 214.67 g/mol
InChI Key: KLCTXXLCXIDOKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[(2-Chloro-6-fluorophenyl)methyl]azetidin-3-amine” is a chemical compound . It’s used for pharmaceutical testing . It’s also related to 2-(2-Chloro-6-Fluorophenyl)Acetamides, which are potent Thrombin Inhibitors .

Scientific Research Applications

Selective Cholesterol Absorption Inhibition

1-[(2-Chloro-6-fluorophenyl)methyl]azetidin-3-amine: may serve as a selective cholesterol absorption inhibitor. This application is crucial in the development of treatments for hypercholesterolemia, a condition characterized by high levels of cholesterol in the blood. By inhibiting the absorption of cholesterol in the intestine, compounds like this can effectively lower plasma cholesterol levels, which is beneficial for cardiovascular health .

Antimicrobial Activity

The structural similarity of 1-[(2-Chloro-6-fluorophenyl)methyl]azetidin-3-amine to imidazole-containing compounds suggests potential antimicrobial properties. Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial and antifungal effects. This compound could be explored for its efficacy against various microbial pathogens .

Machine Learning Model Training

In the realm of computational chemistry and drug discovery, 1-[(2-Chloro-6-fluorophenyl)methyl]azetidin-3-amine could be used to build, train, and validate predictive machine-learning models. These models can predict the biological activity of new compounds, accelerating the process of identifying promising therapeutic candidates .

Immunomodulation

Research indicates that related compounds can bind to the human STING (Stimulator of Interferon Genes) protein. This interaction is significant for the modulation of immune responses, particularly in the context of developing new treatments for autoimmune diseases and enhancing vaccine efficacy .

Pharmaceutical Testing

As a reference standard, 1-[(2-Chloro-6-fluorophenyl)methyl]azetidin-3-amine is valuable for pharmaceutical testing. It ensures the accuracy and reliability of analytical methods used to assess the quality of pharmaceutical products. This application is essential for maintaining high standards in drug safety and efficacy .

Therapeutic Potential Exploration

Given the diverse biological activities of compounds with similar structures, there’s a potential for 1-[(2-Chloro-6-fluorophenyl)methyl]azetidin-3-amine to be explored for various therapeutic applications. These could include anti-inflammatory, antitumor, antidiabetic, and anti-allergic treatments, among others .

properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]azetidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClFN2/c11-9-2-1-3-10(12)8(9)6-14-4-7(13)5-14/h1-3,7H,4-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCTXXLCXIDOKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=C(C=CC=C2Cl)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Chloro-6-fluorophenyl)methyl]azetidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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